molecular formula C6H12O5S B6232346 4-methanesulfonyl-2-methoxybutanoic acid CAS No. 2353715-65-6

4-methanesulfonyl-2-methoxybutanoic acid

Cat. No.: B6232346
CAS No.: 2353715-65-6
M. Wt: 196.2
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Description

4-Methanesulfonyl-2-methoxybutanoic acid is an organic compound with the molecular formula C6H12O5S It is characterized by the presence of a methanesulfonyl group and a methoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-2-methoxybutanoic acid typically involves the reaction of 2-methoxybutanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Methoxybutanoic acid+Methanesulfonyl chloride4-Methanesulfonyl-2-methoxybutanoic acid+HCl\text{2-Methoxybutanoic acid} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methoxybutanoic acid+Methanesulfonyl chloride→4-Methanesulfonyl-2-methoxybutanoic acid+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-methanesulfonyl-2-oxobutanoic acid.

    Reduction: Formation of 4-thiol-2-methoxybutanoic acid.

    Substitution: Formation of various substituted butanoic acids depending on the nucleophile used.

Scientific Research Applications

4-Methanesulfonyl-2-methoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-2-methoxybutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methanesulfonyl group is known to be a strong electrophile, which can react with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylbutanoic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Methoxybutanoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties and uses.

    Methanesulfonyl chloride: A precursor in the synthesis of 4-methanesulfonyl-2-methoxybutanoic acid.

Uniqueness

This compound is unique due to the presence of both methanesulfonyl and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

2353715-65-6

Molecular Formula

C6H12O5S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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